2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(2,3-dioxo-4-phenylpyrazin-1-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-6-7-14-8-9-15(12(17)11(14)16)10-4-2-1-3-5-10/h1-5,8-9H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAYYJJMEAZDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)acetonitrile typically involves the following steps:
Formation of the Pyrazine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazine ring. This can be achieved through the reaction of a diketone with an amine under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Acetonitrile Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Compounds similar to 2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)acetonitrile have been reported to possess anti-inflammatory and analgesic effects . These effects are attributed to their ability to inhibit specific enzymes involved in inflammation pathways. Preliminary studies suggest that this compound may interact with biological targets that modulate pain and inflammation, making it a candidate for therapeutic development in treating inflammatory diseases .
Drug Development Potential
Due to its unique structure, this compound is being explored as a lead compound in medicinal chemistry. Its ability to undergo structural modifications may enhance its pharmacological properties or reduce side effects associated with existing drugs. The design of derivatives based on this compound could lead to the discovery of new therapeutic agents targeting various diseases .
Case Study 1: Synthesis and Biological Evaluation
A study focused on the synthesis of compounds related to this compound demonstrated promising results in terms of biological activity. The synthesized derivatives were evaluated for their antimicrobial effects using standard assays against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting a potential pathway for developing new antibiotics.
Case Study 2: Interaction Studies
Another research effort investigated the interaction of similar compounds with inflammatory pathways. Using molecular docking techniques, researchers assessed how these compounds bind to target enzymes involved in the inflammatory response. The findings revealed that modifications to the dihydropyrazine core could enhance binding affinity and specificity towards these targets, paving the way for further drug optimization efforts .
Mechanism of Action
The mechanism by which 2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often involve binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dioxo-4-phenyl-1,2,3,4-tetrahydropyrazine: Similar structure but lacks the acetonitrile group.
4-Phenyl-3,4-dihydropyrazine-2,3-dione: Similar core structure but different substituents.
2-(2,3-Dioxo-4-methyl-3,4-dihydropyrazin-1(2H)-yl)acetonitrile: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
The presence of both the phenyl and acetonitrile groups in 2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)acetonitrile distinguishes it from similar compounds
Biological Activity
The compound 2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a member of the dihydropyrazinone family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 246.23 g/mol. The structure features a dioxo group and a phenyl substituent that may influence its biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₀N₂O₃ |
| Molecular Weight | 246.23 g/mol |
| Core Structure | Dihydropyrazinone |
| Functional Groups | Dioxo, nitrile |
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit antibacterial and antifungal activities. These effects are attributed to their ability to disrupt microbial cell functions and inhibit growth.
Anti-inflammatory and Analgesic Effects
Studies have suggested that derivatives of dihydropyrazinone can possess anti-inflammatory and analgesic properties. These compounds may interact with specific enzymes or receptors involved in pain and inflammation pathways, leading to potential therapeutic applications.
Cytotoxic Activity
Preliminary investigations into the cytotoxic effects of related compounds have shown promising results against various cancer cell lines. For instance, compounds derived from similar frameworks exhibited significant antiproliferative activity, with IC50 values indicating their effectiveness in inhibiting cancer cell growth .
The mechanisms by which this compound exerts its biological effects are still under investigation. Initial studies suggest it may inhibit key enzymes involved in inflammatory processes or interfere with cellular signaling pathways associated with cancer proliferation .
Study on Antiproliferative Activity
A recent study evaluated the cytotoxicity of various derivatives against colorectal cancer cells. The findings indicated that certain compounds showed higher selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .
Table 2: Cytotoxic Activity Against Cancer Cells
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 9.37 | 20 |
| Compound B | 19.90 | 15 |
| Compound C | 27.03 | 10 |
Inhibition of Tyrosine Kinases
Another aspect of research focused on the inhibition of tyrosine kinases (TKs), which play crucial roles in cancer cell signaling. Compounds similar to this compound demonstrated significant inhibitory activity against VEGFR-2 and c-Met TKs, which are critical targets in cancer therapy .
Table 3: Inhibition Activity Against Tyrosine Kinases
| Compound | Target TK | IC50 (nM) |
|---|---|---|
| Compound A | VEGFR-2 | 51 |
| Compound B | c-Met | 48 |
| Cabozantinib | VEGFR-2 | 16 |
Q & A
Basic: What are the key considerations for synthesizing 2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)acetonitrile in a laboratory setting?
Methodological Answer:
Synthesis typically involves functionalizing the pyrazine ring with an acetonitrile group. A common approach is nucleophilic substitution on a pre-formed dihydropyrazine scaffold. Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred to stabilize intermediates .
- Catalysis : Use of mild bases (e.g., K₂CO₃) to deprotonate reactive sites without degrading the dioxo group .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is critical due to the compound’s polarity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- X-ray Crystallography : Resolve crystal packing and bond angles to verify the dihydropyrazine ring’s planarity (e.g., C–N bond lengths ~1.32–1.35 Å) .
Advanced: How does the electron-withdrawing acetonitrile group influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
The nitrile group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attack. Experimental strategies to study this include:
- Kinetic Studies : Compare reaction rates with analogs lacking the nitrile group (e.g., using phenylacetonitrile derivatives as controls) .
- DFT Calculations : Model charge distribution to predict reactive sites (e.g., Mulliken charges on the pyrazine ring) .
- Competitive Reactions : Test selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) to assess steric/electronic effects .
Advanced: How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?
Methodological Answer:
Conflicting stability reports (e.g., hydrolysis in acidic vs. neutral media) require systematic validation:
- pH-Dependent Stability Assays : Incubate the compound in buffers (pH 2–10) and monitor degradation via LC-MS. For example, observe hydrolysis to 2-aminoacetonitrile derivatives at pH < 4 .
- Temperature Control : Use Arrhenius plots to extrapolate shelf-life under storage conditions (e.g., 4°C vs. room temperature) .
- Counter-Validation : Cross-check results with independent techniques (e.g., NMR for structural changes, TGA for thermal stability) .
Advanced: What experimental designs are optimal for studying its biological activity in vitro?
Methodological Answer:
- Dose-Response Curves : Use a 96-well plate format with serial dilutions (1 nM–100 µM) and measure IC₅₀ values against target enzymes (e.g., kinases) .
- Cellular Uptake Studies : Fluorescent labeling (e.g., BODIPY tags) to track intracellular localization via confocal microscopy .
- Control for Redox Activity : Include ROS scavengers (e.g., NAC) to distinguish between direct binding and oxidative stress-mediated effects .
Advanced: How can environmental fate studies be structured to assess its ecotoxicological impact?
Methodological Answer:
- Biodegradation Assays : Use OECD 301F guidelines to measure mineralization in activated sludge over 28 days .
- Aquatic Toxicity Testing : Expose Daphnia magna to graded concentrations (0.1–10 mg/L) and monitor mortality/behavioral changes .
- Soil Mobility Studies : Column chromatography with sandy loam soil to determine adsorption coefficients (Kd) and leaching potential .
Advanced: What computational methods are effective for predicting its interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to proteins (e.g., COX-2) with flexible side chains .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å) .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyrazine carbonyl groups) using Schrödinger .
Advanced: How can researchers address discrepancies in reported spectroscopic data?
Methodological Answer:
- Standardized Protocols : Adopt identical solvent systems (e.g., DMSO-d₆ for NMR) and instrument calibration .
- Collaborative Validation : Share samples with independent labs to replicate results (e.g., inter-laboratory NMR round-robin tests) .
- Meta-Analysis : Compare data from PubChem, ECHA, and crystallographic databases to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
